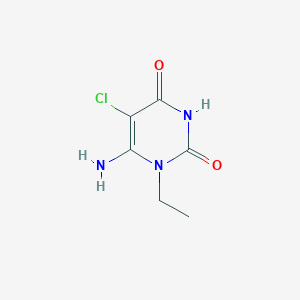
(5-Bromofuran-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information on the synthesis of “(5-Bromofuran-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone”, there are related studies on the synthesis of quinoline derivatives. For instance, a novel catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
The analysis of crystal structures involving similar compounds, such as the adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a common (4-chlorophenyl)methanone component, highlights the intricate hydrogen bonding and molecular interactions. These studies contribute to understanding the molecular geometry and intermolecular forces that could influence the biological activity of related compounds (Revathi et al., 2015).
Antitumor Activities
Research into novel quinazoline derivatives, structurally related to (5-Bromofuran-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone, has demonstrated significant antitumor activities. These studies have paved the way for the development of potent antitumor agents, highlighting the potential of similar compounds in cancer therapy (Cai Zhi-qian, 2015).
Antimicrobial and Antimalarial Agents
The design and synthesis of new quinoline-based 1,2,3-triazoles as antimicrobial and antimalarial agents illustrate the versatility of compounds within this chemical family. These studies underscore the potential for (5-Bromofuran-2-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone and similar molecules to serve as bases for developing new therapeutics against infectious diseases (Parthasaradhi et al., 2015).
Investigation of Cytotoxicity
Research on novel trifluoromethyl-substituted (1H-pyrazol-1-yl)(quinolin-4-yl) methanones, with structural similarities to the compound of interest, explores the cytotoxic effects of these molecules. Such studies are essential for assessing the safety profile of new chemical entities for potential therapeutic applications (Bonacorso et al., 2016).
Eigenschaften
IUPAC Name |
(5-bromofuran-2-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrN2O3/c20-17-7-6-16(25-17)19(23)22-11-8-14(9-12-22)24-15-5-1-3-13-4-2-10-21-18(13)15/h1-7,10,14H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPRDSERDDUAQJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=C(O4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

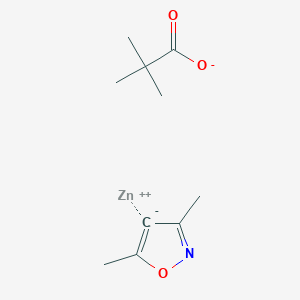
![N-benzyl-3-(3-nitrophenyl)-3-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B2672351.png)
![N-(4-fluorophenyl)-2-((3-isopropyl-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2672357.png)
![N-[(3-Bromophenyl)methyl]-1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B2672359.png)
![Tert-butyl 8-(6-chloropyridazine-3-carbonyl)-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B2672361.png)
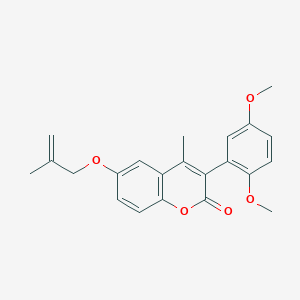

![N-[[1-[(4-Fluorophenyl)methyl]triazol-4-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2672364.png)
![2-(8-(3-(1H-imidazol-1-yl)propyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2672366.png)
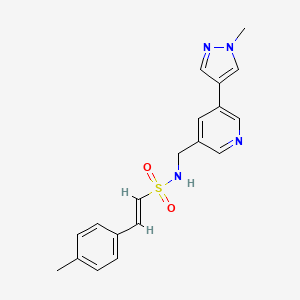
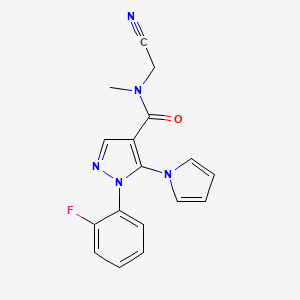
![2,6-Dimethyl-4-[2-(methylsulfanyl)pyridine-3-carbonyl]morpholine](/img/structure/B2672371.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2672372.png)
